molecular formula C19H16BrFN2O3 B381157 4-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 362490-71-9

4-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B381157
CAS RN: 362490-71-9
M. Wt: 419.2g/mol
InChI Key: RIIUOJGCFDBRDA-UHFFFAOYSA-N
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Description

4-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H16BrFN2O3 and its molecular weight is 419.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Analysis

  • Synthesis and Structural Analysis : The compound has been a subject of structural analysis through techniques like X-ray crystallography, providing insights into its molecular conformation and structural details. This analysis aids in understanding the molecular geometry, conformation, and potential reactivity of the compound (Loh et al., 2013).

  • Molecular Structure and Vibrational Assignments : Studies have been conducted to elucidate the molecular structure, vibrational frequencies, and assignments of compounds similar to 4-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. These studies involve experimental and theoretical analyses, including computations and spectroscopic techniques to understand the molecular structure and dynamics (Mary et al., 2015).

  • Spectral Characterization and Fluorescent Properties : The compound's spectral characteristics and fluorescent properties have been explored. Studies on related pyrazoline derivatives have investigated their fluorescence emissions in various solvents, which is crucial for applications in fluorescence spectroscopy and materials science (Ibrahim et al., 2016).

Biochemical and Pharmaceutical Research

  • Investigation of Biological Activities : Research has been conducted to synthesize and evaluate the biological activities of pyrazoline derivatives. These activities include antimicrobial effects against various pathogens and potential anticancer properties. Such studies are crucial for the development of new therapeutic agents (Raval et al., 2012; Kumar et al., 2012; Rodrigues & Bhalekar, 2015).

  • Evaluation of Antifungal Effects and Cytotoxicity : Some derivatives have been synthesized and assessed for their antifungal effects against pathogenic yeasts and molds. Additionally, the cytotoxicity of these compounds has been tested, highlighting their potential in antifungal therapy and toxicity profiling (Altıntop et al., 2015).

properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O3/c20-13-7-5-12(6-8-13)16-11-17(14-3-1-2-4-15(14)21)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIUOJGCFDBRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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